Cas no 2137540-11-3 (3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 2137540-11-3
- 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- EN300-1141360
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- Inchi: 1S/C25H28N4O4/c1-15(29-14-26-23(28-29)25(2,3)4)21(22(30)31)27-24(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,14-15,20-21H,13H2,1-4H3,(H,27,32)(H,30,31)
- InChI Key: XBTFEWSGFHMJLY-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)C(C)N1C=NC(C(C)(C)C)=N1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 448.21105539g/mol
- Monoisotopic Mass: 448.21105539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 106Ų
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141360-1.0g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1141360-0.05g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 0.05g |
$2637.0 | 2023-10-26 | |
| Enamine | EN300-1141360-0.1g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 0.1g |
$2762.0 | 2023-10-26 | |
| Enamine | EN300-1141360-0.25g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 0.25g |
$2889.0 | 2023-10-26 | |
| Enamine | EN300-1141360-0.5g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 0.5g |
$3014.0 | 2023-10-26 | |
| Enamine | EN300-1141360-1g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 1g |
$3139.0 | 2023-10-26 | |
| Enamine | EN300-1141360-2.5g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 2.5g |
$6155.0 | 2023-10-26 | |
| Enamine | EN300-1141360-5g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 5g |
$9107.0 | 2023-10-26 | |
| Enamine | EN300-1141360-10g |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2137540-11-3 | 95% | 10g |
$13504.0 | 2023-10-26 |
3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Additional information on 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
Comprehensive Analysis of 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3)
In the realm of organic chemistry and pharmaceutical research, 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3) has garnered significant attention due to its unique structural features and potential applications. This compound, often abbreviated as Fmoc-protected triazole amino acid, is a derivative of 1,2,4-triazole and 9H-fluorene, making it a valuable building block in peptide synthesis and drug discovery. Its CAS number 2137540-11-3 is frequently searched in scientific databases, reflecting its relevance in modern research.
The molecular structure of 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid incorporates a tert-butyl group and an Fmoc-protected amino acid moiety, which are critical for its stability and reactivity. Researchers are particularly interested in its role as a peptide coupling agent and its ability to facilitate solid-phase peptide synthesis (SPPS). This aligns with the growing demand for custom peptides in biotechnology, where Fmoc chemistry is a cornerstone technique.
One of the hottest topics in the field is the use of triazole derivatives in click chemistry, a method praised for its efficiency and selectivity. The 1,2,4-triazole ring in this compound makes it a candidate for bioorthogonal reactions, which are essential for labeling biomolecules in live cells. This has implications for cancer research and diagnostic imaging, areas where users often search for novel chemical probes and imaging agents.
From a synthetic perspective, the Fmoc group in CAS 2137540-11-3 is a temporary protecting group that can be removed under mild conditions, making it ideal for stepwise peptide assembly. This feature is highly sought after in the development of therapeutic peptides and protein mimetics, which are trending in drug design forums. Additionally, the tert-butyl substituent enhances the compound's solubility and shelf life, addressing common challenges in chemical storage and handling.
In the context of green chemistry, researchers are exploring sustainable methods to synthesize 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid. Questions like "How to optimize triazole synthesis?" or "Eco-friendly Fmoc deprotection" are frequently encountered in search engines, highlighting the community's focus on environmentally benign protocols. The compound's versatility also extends to material science, where it is investigated for polymer modification and surface functionalization.
To summarize, 3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid (CAS No. 2137540-11-3) is a multifaceted compound with applications spanning peptide synthesis, click chemistry, and bioconjugation. Its structural attributes, such as the Fmoc protection and triazole core, make it indispensable in cutting-edge research. As the scientific community continues to explore its potential, this compound remains a highly searched and discussed topic in both academic and industrial settings.
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